molecular formula C4H9ClN4O2 B13702160 4-Azido-L-homoalanine hydrochloride

4-Azido-L-homoalanine hydrochloride

Cat. No.: B13702160
M. Wt: 180.59 g/mol
InChI Key: MHHYJRIDKLZZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves the azidation of D-2,4-diaminobutyric acid. The reaction typically occurs in the presence of sodium azide and a suitable solvent under controlled temperature conditions to ensure the formation of the azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The compound is then purified through crystallization and other separation techniques to achieve the desired purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used in the initial azidation reaction.

    Hydrogen and Catalysts: Used in reduction reactions.

    Copper Catalysts: Often used in cycloaddition reactions.

Major Products Formed

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Utilized in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • D-2-amino-4-azidobutanoic acid hydrochloride
  • D-azidohomoalanine hydrochloride
  • D-homoAZAL hydrochloride

Uniqueness

Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride is unique due to its specific azido functional group, which provides versatility in chemical reactions and applications. Its high purity and well-defined structure make it a preferred choice for precise scientific research and industrial applications .

Properties

IUPAC Name

2-amino-4-azidobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYJRIDKLZZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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